Mirogabalin

Catalog No.
S001846
CAS No.
1138245-13-2
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mirogabalin

CAS Number

1138245-13-2

Product Name

Mirogabalin

IUPAC Name

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1

InChI Key

FTBQORVNHOIASH-CKYFFXLPSA-N

SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN

Synonyms

DS-5565

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN

Mirogabalin has been used in trials studying the treatment of Post-herpetic Neuralgia, Pain Associated With Fibromyalgia, and Diabetic peripheral neuropathic pain.

Mirogabalin is a novel compound belonging to the class of drugs known as gabapentinoids, primarily developed for the treatment of neuropathic pain. Its chemical structure is identified as 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid, with a molecular formula of C12H19NO2C_{12}H_{19}NO_{2} and a molar mass of approximately 209.289 g/mol . Mirogabalin acts as a selective ligand for the alpha-2-delta (α2δ) subunits of voltage-gated calcium channels, specifically α2δ-1 and α2δ-2, which play critical roles in modulating neurotransmitter release and neuronal excitability .

Similar to other gabapentinoids, mirogabalin's mechanism of action for pain relief is not fully understood. However, research suggests it binds to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (specifically types 1 and 2) in the central nervous system []. This binding likely disrupts neuronal signaling involved in pain perception [].

Clinical trials have shown mirogabalin to be generally well-tolerated with side effects similar to other gabapentinoids, including dizziness, somnolence (drowsiness), and fatigue [, ]. However, as with any medication, careful monitoring by a healthcare professional is crucial.

Management of Neuropathic Pain:

Mirogabalin is primarily investigated for its potential in managing neuropathic pain, a chronic condition characterized by nerve damage and abnormal pain sensations. Clinical trials and research studies have shown promising results for its use in various types of neuropathic pain, including:

  • Diabetic peripheral neuropathic pain (DPNP): Studies have demonstrated that mirogabalin effectively reduces pain in patients with DPNP compared to placebo [].
  • Postherpetic neuralgia (PHN): Research suggests that mirogabalin can alleviate pain associated with PHN, a complication of shingles infection.
  • Central post-stroke pain (CPSP): Emerging research explores the potential of mirogabalin for treating CPSP, a type of neuropathic pain following a stroke [].

Mechanism of Action:

Mirogabalin belongs to the class of drugs known as gabapentinoids. Its exact mechanism of action in pain management is still under investigation, but research suggests it interacts with alpha-2 delta (α2δ) subunits of voltage-gated calcium channels in the central nervous system []. This interaction is believed to modulate pain signaling, leading to pain relief.

Mirogabalin's mechanism involves binding to the α2δ subunits, leading to the inhibition of calcium influx into neurons. This action reduces the release of excitatory neurotransmitters, thereby alleviating pain. The compound exhibits a slower dissociation from the α2δ-1 subunit compared to other gabapentinoids like pregabalin, resulting in prolonged analgesic effects . The dissociation constants for mirogabalin are notably lower than those for pregabalin, indicating stronger binding affinity: KdK_d values are 13.5 nM for α2δ-1 and 22.7 nM for α2δ-2 .

Mirogabalin has demonstrated significant analgesic properties in preclinical and clinical studies. It is particularly effective against pain associated with diabetic peripheral neuropathy and postherpetic neuralgia . The compound's pharmacodynamic profile indicates that it can achieve maximum plasma concentration rapidly (within one hour), which contributes to its effectiveness in pain management . Common side effects include dizziness and somnolence, which are associated with its action on the central nervous system via α2δ-2 subunits .

The synthesis of mirogabalin involves several key steps that typically include:

  • Formation of the bicyclic structure: This involves cyclization reactions that form the bicyclo[3.2.0] framework.
  • Aminomethylation: Introduction of the aminomethyl group at a specific position on the bicyclic core.
  • Acetic acid derivatization: The final step involves attaching an acetic acid moiety to yield the complete structure.

Specific synthetic pathways may vary based on research methodologies and optimization processes used in pharmaceutical development .

Mirogabalin is primarily indicated for:

  • Chronic Pain Management: Effective in treating neuropathic pain conditions such as diabetic peripheral neuropathy and postherpetic neuralgia.
  • Research: Investigated for its potential applications in other pain-related disorders and conditions involving neuronal hyperexcitability .

Mirogabalin shares similarities with other gabapentinoids like gabapentin and pregabalin but exhibits unique characteristics that enhance its efficacy:

CompoundBinding Affinity (α2δ-1)Binding Affinity (α2δ-2)Dissociation Half-Life (α2δ-1)Key Advantages
Mirogabalin13.5 nM22.7 nM11.1 hoursGreater potency and sustained analgesia
Pregabalin62.5 nM125.0 nM1.4 hoursEstablished use but shorter duration
GabapentinNot specifiedNot specifiedNot specifiedOlder compound with broader use

Unique Characteristics

  • Higher Potency: Mirogabalin binds more effectively to both α2δ subunits compared to its counterparts.
  • Longer Duration: Its longer dissociation half-life from the α2δ-1 subunit leads to more prolonged analgesic effects.
  • Rapid Onset: Achieves maximum plasma concentration faster than gabapentin or pregabalin.

Mirogabalin is chemically designated as 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid, representing a structurally unique gabapentinoid derivative with a highly constrained bicyclic framework [1] [2]. The molecular formula C₁₂H₁₉NO₂ corresponds to a molecular weight of 209.28 grams per mole [1] [2]. The compound possesses three contiguous stereogenic centers despite its relatively small molecular size, making it structurally distinctive among gabapentinoid analogs [6].

The stereochemical configuration of mirogabalin is defined by the (1R,5S,6S)-absolute configuration at the three chiral centers within the bicyclo[3.2.0]heptane framework [1] [5]. This specific stereochemical arrangement is critical for the compound's biological activity and represents the result of sophisticated synthetic design strategies required to achieve the desired stereoselectivity [6]. The bicyclic structure consists of a seven-membered ring system with a four-membered ring fused to it, creating a highly strained molecular architecture [6] [30].

The structural framework of mirogabalin incorporates a lipophilic 3-ethylbicyclo[3.2.0]hept-3-en-6-yl moiety attached to the gamma-aminobutyric acid backbone [30]. This structural modification distinguishes mirogabalin from other gabapentinoids such as gabapentin, which features a cyclohexane ring, and pregabalin, which contains a linear isobutyl chain [30]. The bicyclic framework imposes significant conformational restrictions that contribute to the compound's unique binding characteristics and pharmacological properties [6] [27].

Table 1: Basic Molecular Properties of Mirogabalin

PropertyValue
International Union of Pure and Applied Chemistry Name2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid
Common NameMirogabalin
Molecular FormulaC₁₂H₁₉NO₂
Chemical Abstracts Service Number1138245-13-2
Molecular Weight209.28 g/mol
Stereochemistry(1R,5S,6S)-configuration with three stereogenic centers
Chemical ClassificationGabapentinoid; α₂δ calcium channel ligand

X-ray Crystallography and Structural Confirmation

The three-dimensional structure of mirogabalin besylate has been definitively confirmed through X-ray crystallographic analysis, which provides unambiguous verification of the molecular geometry and stereochemical assignments [8]. The crystallographic data confirms the bicyclo[3.2.0]heptane core structure with the aminomethyl and acetic acid substituents positioned according to the predicted stereochemical configuration [8].

Structural confirmation of mirogabalin besylate has been accomplished through a comprehensive analytical approach that includes elemental analysis, infrared spectroscopy, ultraviolet spectroscopy, nuclear magnetic resonance spectroscopy (¹H-Nuclear Magnetic Resonance and ¹³C-Nuclear Magnetic Resonance), mass spectrometry, and X-ray crystallography [8]. The X-ray crystallographic analysis provides precise atomic coordinates and bond lengths that validate the theoretical structural predictions and confirm the absolute stereochemistry of the three chiral centers [8].

The crystallographic studies reveal important structural features including the ring strain inherent in the bicyclo[3.2.0]heptane system and the spatial orientation of functional groups that contribute to the compound's biological activity [6]. The structural data obtained from X-ray analysis supports the understanding of mirogabalin's conformational preferences and provides insights into the molecular basis for its selective binding to voltage-gated calcium channel subunits [8] [27].

Physical Properties and Chemical Reactivity

Mirogabalin exists as a crystalline solid with a light yellow to light brown coloration under standard conditions [13]. The compound exhibits non-hygroscopic characteristics, meaning it does not readily absorb moisture from the atmosphere, which contributes to its chemical stability during storage and handling [8]. The predicted density of mirogabalin is 1.104 ± 0.06 grams per cubic centimeter, with a predicted boiling point of 357.5 ± 15.0 degrees Celsius and a flash point of 170.0 ± 20.4 degrees Celsius [13] [14].

The compound demonstrates good thermal stability and shows no sensitivity to light exposure, as confirmed through photostability studies conducted according to International Council for Harmonisation guidelines [8] [17]. Chemical stability testing indicates that mirogabalin remains stable under normal storage conditions, with recommended storage at -20 degrees Celsius for optimal preservation [13] [15].

Mirogabalin exhibits a predicted pKa value of 4.65 ± 0.10, indicating weak acidic properties due to the carboxylic acid functional group [13]. The compound has a calculated LogP value of 1.81, suggesting moderate lipophilicity that contributes to its ability to cross biological membranes [14]. The molecular structure contains three hydrogen bond acceptors and two hydrogen bond donors, with a polar surface area of 63.32 square angstroms and four rotatable bonds [2] [13].

Table 2: Physical Properties and Chemical Characteristics

PropertyValue
AppearanceCrystalline solid
Density (predicted)1.104 ± 0.06 g/cm³
Boiling Point (predicted)357.5 ± 15.0°C
Flash Point (predicted)170.0 ± 20.4°C
Storage TemperatureStore at -20°C
ColorLight yellow to light brown
HygroscopicityNon-hygroscopic
pKa (predicted)4.65 ± 0.10
LogP1.81

Table 3: Solubility Properties of Mirogabalin

SolventSolubility (mg/mL)Molar Concentration (mM)
Water5.3625.61
Dimethylformamide0.52.39
Ethanol1.25-6.05.97-28.66
Phosphate Buffered Saline (pH 7.2)0.52.39
Dimethyl Sulfoxide4.019.11

The solubility profile of mirogabalin varies significantly across different solvents, with the highest solubility observed in water at 5.36 milligrams per milliliter [13] [15]. The compound shows moderate solubility in ethanol, ranging from 1.25 to 6.0 milligrams per milliliter depending on the specific experimental conditions [13] [15]. Lower solubility is observed in dimethylformamide and phosphate buffered saline, both at 0.5 milligrams per milliliter [13] [15].

Salt Forms and Solid-State Characteristics

Mirogabalin has been developed in multiple salt forms to optimize its pharmaceutical properties, with mirogabalin besylate (besilate) being the primary form used in clinical applications [7] [19]. The besylate salt, chemically known as mirogabalin benzenesulfonate, has the molecular formula C₁₈H₂₅NO₅S and a molecular weight of 367.46 grams per mole [7] [19]. This salt form exhibits a defined melting point of 169 degrees Celsius, providing important thermal characteristics for pharmaceutical processing [28].

The mirogabalin besylate salt is characterized as a white to pale yellowish-white powder that maintains non-hygroscopic properties [8]. The formation of the besylate salt involves the combination of the free base mirogabalin with benzenesulfonic acid monohydrate in a 1:1 stoichiometric ratio [18]. The salt formation process involves dissolving mirogabalin free base in an aqueous solution of benzenesulfonic acid monohydrate, followed by controlled cooling to precipitate the desired salt form [18].

The besylate salt form demonstrates enhanced stability characteristics compared to the free base, making it suitable for pharmaceutical formulation development [19]. The salt formation also influences the dissolution and bioavailability properties of the compound, contributing to its therapeutic effectiveness [8]. Alternative salt forms, including mirogabalin hydrochloride, have been investigated for research purposes, though detailed characterization data for these forms remains limited [13].

Table 4: Salt Forms and Solid-State Characteristics

Salt FormChemical Abstracts Service NumberMolecular FormulaMolecular Weight (g/mol)Melting PointCommercial Use
Mirogabalin (free form)1138245-13-2C₁₂H₁₉NO₂209.28Not availableResearch compound
Mirogabalin Besylate1138245-21-2C₁₈H₂₅NO₅S367.46169°CPharmaceutical formulation
Mirogabalin HydrochlorideNot specifiedNot specifiedNot specifiedNot availableResearch compound

The solid-state properties of mirogabalin besylate have been thoroughly characterized to ensure consistent pharmaceutical performance [8]. The crystalline structure of the besylate salt provides optimal stability for long-term storage and maintains consistent dissolution characteristics across different manufacturing batches [8]. These solid-state characteristics are critical for the development of reliable pharmaceutical formulations that meet regulatory standards for quality and efficacy [19].

Structural Comparison with Related α₂δ Ligands

Mirogabalin exhibits distinct structural characteristics when compared to other gabapentinoid compounds that target the α₂δ subunits of voltage-gated calcium channels [23] [25]. The most significant structural difference lies in the bicyclo[3.2.0]heptane framework of mirogabalin, which contrasts sharply with the simpler structural motifs found in gabapentin and pregabalin [30]. Gabapentin incorporates a cyclohexane ring system, while pregabalin features a linear isobutyl chain attached to the gamma-aminobutyric acid backbone [23] [30].

The binding affinity data reveals that mirogabalin demonstrates superior binding characteristics compared to both pregabalin and gabapentin [23] [27]. Mirogabalin exhibits binding affinity values (equilibrium dissociation constant) of 13.5 nanomolar for the α₂δ-1 subunit and 22.7 nanomolar for the α₂δ-2 subunit [23] [27]. In comparison, pregabalin shows binding affinities of 62.5 nanomolar for α₂δ-1 and 125.0 nanomolar for α₂δ-2, while gabapentin demonstrates affinities of 59 nanomolar for α₂δ-1 and 153 nanomolar for α₂δ-2 [23].

The dissociation kinetics provide additional insights into the structural advantages of mirogabalin's bicyclic framework [23] [27]. Mirogabalin exhibits significantly longer dissociation half-lives from the α₂δ-1 subunit (11.1 hours) compared to pregabalin (1.4 hours), while showing shorter dissociation times from the α₂δ-2 subunit (2.4 hours) compared to pregabalin (1.4 hours) [23] [27]. This differential binding profile is attributed to the conformational constraints imposed by the bicyclic structure, which optimizes the molecular geometry for selective interaction with the α₂δ-1 subunit [25] [27].

Table 5: Structural and Pharmacological Comparison with Related α₂δ Ligands

PropertyMirogabalinPregabalinGabapentin
Binding Affinity α₂δ-1 (equilibrium dissociation constant, nanomolar)13.562.559
Binding Affinity α₂δ-2 (equilibrium dissociation constant, nanomolar)22.7125.0153
Dissociation Half-life α₂δ-1 (hours)11.11.4Not specified
Dissociation Half-life α₂δ-2 (hours)2.41.4Not specified
Molecular Weight (g/mol)209.28159.23171.24
Time to Maximum Concentration (hours)<113
Protein Binding (%)~25Not specifiedNot specified
Structural FrameworkBicyclo[3.2.0]heptaneLinear chainCyclohexane ring

The pharmacokinetic profiles further distinguish mirogabalin from its gabapentinoid counterparts [23] [24]. Mirogabalin achieves maximum plasma concentration in less than one hour, compared to one hour for pregabalin and three hours for gabapentin [23] [24]. The protein binding of mirogabalin is approximately 25 percent, which is relatively low and contributes to its distribution characteristics [24]. These pharmacokinetic advantages are directly related to the structural modifications introduced by the bicyclic framework [25].

Mirogabalin, 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid, is a novel gabapentinoid that specifically targets voltage-gated calcium channel auxiliary subunits [1] [2]. The primary molecular targets of mirogabalin are the alpha-2/delta (α2δ) subunits of voltage-gated calcium channels, which function as auxiliary proteins that modulate calcium channel trafficking, localization, and biophysical properties [3].

Four distinct α2δ subunit subtypes have been identified: α2δ-1, α2δ-2, α2δ-3, and α2δ-4. However, mirogabalin demonstrates selective binding affinity exclusively for the α2δ-1 and α2δ-2 subtypes, with no detectable binding to α2δ-3 or α2δ-4 subunits [1] [4]. In vitro binding studies using stable α2δ-expressing cell lines have revealed that mirogabalin exhibits potent binding affinity for both human and rat α2δ subunits while demonstrating no effects on 186 off-target proteins at therapeutic concentrations [1] [5].

The α2δ subunits exist as glycosylphosphatidylinositol-anchored proteins rather than traditional transmembrane proteins, consisting of an extracellular α2 moiety disulfide-bonded to a δ subunit [6]. These subunits are largely extracellular, membrane-associated proteins that play critical roles in calcium channel function and cellular excitability [3] [7].

Table 1: Molecular Target Identification and Binding Profile

TargetMirogabalin BindingFunctional Role
Voltage-gated calcium channel α2δ-1Strong (13.5 nM)Analgesic effects
Voltage-gated calcium channel α2δ-2Moderate (22.7 nM)Central nervous system side effects
Voltage-gated calcium channel α2δ-3NoneNot significant
Voltage-gated calcium channel α2δ-4NoneNot significant

Binding Mechanisms to Voltage-Gated Calcium Channels

Selective Affinity for α2δ Subunits

Mirogabalin demonstrates superior binding affinity compared to other gabapentinoids. Equilibrium dissociation constant (Kd) values reveal that mirogabalin binds with significantly higher affinity than pregabalin to both α2δ-1 and α2δ-2 subunits. For human α2δ-1 subunits, mirogabalin exhibits a Kd of 13.5 nM compared to pregabalin's Kd of 62.5 nM, representing approximately 4.6-fold greater binding affinity [1] [4]. Similarly, for human α2δ-2 subunits, mirogabalin demonstrates a Kd of 22.7 nM versus pregabalin's Kd of 125.0 nM, indicating 5.5-fold higher affinity [4] [8].

In rat tissue studies, mirogabalin maintains its superior binding characteristics with Kd values of 27.0 nM for rat α2δ-1 and 47.6 nM for rat α2δ-2 subunits [1] [2]. These findings demonstrate consistent cross-species binding properties, indicating that mirogabalin's molecular interactions with α2δ subunits are evolutionarily conserved.

The enhanced binding affinity of mirogabalin has been attributed to its unique bicyclic structure, which provides optimal molecular complementarity with the gabapentin binding site on α2δ subunits [9]. Surface plasmon resonance studies have confirmed that mirogabalin binds to the same extracellular dCache_1 domain as other gabapentinoids, specifically interacting with critical amino acid residues including Arg243, Asp493, and other binding pocket constituents [9] [10].

Subtype Selectivity Profiles (α2δ-1 vs α2δ-2)

Although mirogabalin exhibits preferential binding to α2δ-1 over α2δ-2 subunits, the selectivity is moderate rather than absolute. The α2δ-1 to α2δ-2 binding ratio for mirogabalin is approximately 0.59, indicating 1.7-fold preference for α2δ-1 subunits [8]. This selectivity profile is comparable to but slightly more pronounced than pregabalin (ratio 0.50) and gabapentin (ratio 0.39) [8].

The differential binding to α2δ subtypes has significant functional implications. The α2δ-1 subunit is primarily associated with analgesic effects and is predominantly expressed in neurons involved in nociceptive signaling pathways [4] [11]. Conversely, the α2δ-2 subunit is more closely linked to central nervous system side effects, including motor coordination deficits and cognitive impairment [12] [4].

Table 2: Subtype Selectivity Profile Comparison

Compoundα2δ-1 Binding (nM)α2δ-2 Binding (nM)α2δ-1/α2δ-2 RatioSelectivity Profile
Mirogabalin13.522.70.59Moderate selectivity for α2δ-1
Pregabalin62.5125.00.50Moderate selectivity for α2δ-1
Gabapentin59.0153.00.39Moderate selectivity for α2δ-1

Binding Kinetics and Dissociation Rates

The most distinctive pharmacological characteristic of mirogabalin is its unique dissociation kinetics from α2δ subunits. While binding affinity determines the initial drug-target interaction strength, dissociation kinetics govern the duration of drug residence at the target site, directly influencing therapeutic duration and efficacy [12] [4].

Mirogabalin exhibits remarkably slower dissociation from α2δ-1 subunits compared to α2δ-2 subunits. The dissociation half-life from α2δ-1 subunits is 11.1 hours, while from α2δ-2 subunits it is only 2.4 hours, representing a 4.6-fold difference in residence time [4] [8]. This contrasts sharply with pregabalin, which demonstrates identical dissociation half-lives of 1.4 hours from both α2δ-1 and α2δ-2 subunits [8].

The dissociation rate constants (Koff) further illustrate this unique binding kinetic profile. Mirogabalin demonstrates a Koff of 0.0627 h⁻¹ for α2δ-1 and 0.2837 h⁻¹ for α2δ-2, while pregabalin shows similar Koff values of approximately 0.5 h⁻¹ for both subtypes [8] [13]. This prolonged residence time at α2δ-1 subunits is hypothesized to contribute to mirogabalin's sustained analgesic effects and improved therapeutic index [12] [4].

Table 3: Binding Kinetics and Dissociation Data

ParameterMirogabalinPregabalin
Kd (nM) - Human α2δ-113.562.5
Kd (nM) - Human α2δ-222.7125.0
Kd (nM) - Rat α2δ-127.0Not reported
Kd (nM) - Rat α2δ-247.6Not reported
Dissociation Half-life (h) - α2δ-111.11.4
Dissociation Half-life (h) - α2δ-22.41.4

Molecular Basis for Selectivity

The molecular basis for mirogabalin's selectivity and unique binding characteristics stems from its distinctive bicyclic structure and specific intermolecular interactions with the α2δ binding pocket. Molecular docking studies have revealed that mirogabalin's bicyclo[3.2.0]heptene ring system provides optimal hydrophobic interactions within the gabapentin binding site [9] [14].

Critical amino acid residues that mediate mirogabalin binding include Arg243 (Arg241 in human sequence), which forms essential electrostatic interactions with the carboxylate group of mirogabalin [9] [10]. Mutagenesis studies have demonstrated that an arginine-to-alanine substitution at position 243 completely abolishes mirogabalin binding and eliminates its analgesic effects, confirming the critical importance of this interaction [9] [10].

Additional binding determinants include Asp493, which forms hydrogen bonds with the amino group of mirogabalin, and Lys615, which has been identified as a secondary binding hotspot [9]. The interaction with Lys615 appears to be particularly important for mirogabalin's functional effects, as mutation of this residue significantly reduces calcium channel current inhibition [9].

The unique structural features of mirogabalin that contribute to its selectivity include the ethyl substituent on the bicyclic ring, which enhances binding pocket complementarity, and the specific stereochemistry of the (1R,5S,6S) configuration [15] [14]. These structural elements collectively provide the molecular foundation for mirogabalin's enhanced binding affinity and prolonged dissociation kinetics.

Structural Determinants of Binding Properties

The structural determinants of mirogabalin's binding properties encompass several key molecular features that distinguish it from other gabapentinoids. The bicyclo[3.2.0]heptene ring system represents the most significant structural innovation, providing a rigid, lipophilic framework that optimizes interactions within the α2δ binding pocket [15] [14].

The aminomethyl group serves as a critical hydrogen bond donor, forming specific interactions with Asp493 in the binding site [9] [10]. This interaction is essential for binding, as demonstrated by the complete loss of activity when the amino group is modified or absent. The acetic acid moiety provides the necessary electrostatic interactions with Arg243, anchoring the molecule within the binding pocket through ionic interactions [9] [10].

The ethyl substituent on the bicyclic ring contributes to binding specificity by occupying a hydrophobic subpocket within the α2δ binding site [9] [15]. Structure-activity relationship studies have demonstrated that the size and nature of this substituent are strictly limited, with the ethyl group representing the optimal balance between binding affinity and selectivity [15] [14].

The stereochemistry of mirogabalin is absolutely critical for its binding properties. The (1R,5S,6S) configuration ensures proper orientation of the pharmacophoric elements within the binding pocket [15]. Any alteration of this stereochemistry results in dramatic reductions in binding affinity and functional activity, emphasizing the precise molecular recognition requirements of the α2δ binding site.

Table 4: Structural Determinants of Binding Properties

Structural ElementRole in BindingImportance
Bicyclo[3.2.0]heptene Ring SystemProvides hydrophobic interactionsCritical for selectivity
Aminomethyl GroupForms hydrogen bonds with Asp493Essential for binding
Acetic Acid MoietyElectrostatic interactions with Arg243Essential for binding
Ethyl SubstituentContributes to binding pocket fitImportant for potency

Neurochemical Mechanisms at Cellular Level

The neurochemical mechanisms by which mirogabalin exerts its therapeutic effects operate at multiple cellular levels, primarily through modulation of calcium channel function and subsequent neurotransmitter release. Following binding to α2δ-1 subunits, mirogabalin disrupts the normal trafficking and functional expression of voltage-gated calcium channels at presynaptic terminals [16] [4].

Electrophysiological studies using whole-cell patch clamp techniques in rat dorsal root ganglion neurons have demonstrated that mirogabalin effectively inhibits N-type calcium channel currents at 50 μM concentrations, compared to pregabalin which requires 200 μM for similar effects [16] [17]. This enhanced potency translates to more effective reduction of calcium influx at presynaptic terminals during neuronal depolarization.

The reduced calcium influx directly impacts neurotransmitter release mechanisms. Mirogabalin significantly decreases the release of excitatory neurotransmitters including glutamate, substance P, and calcitonin gene-related peptide from primary afferent terminals in the spinal dorsal horn [4] [18] [19]. This reduction in excitatory neurotransmission contributes to decreased hyperexcitability of central nervous system neurons and subsequent analgesic effects.

At the synaptic level, mirogabalin reduces the amplitude of excitatory postsynaptic currents evoked by electrical stimulation in spinal cord slice preparations [19]. This effect occurs through both direct inhibition of calcium channel function and indirect effects on neurotransmitter release probability. The prolonged dissociation kinetics of mirogabalin from α2δ-1 subunits ensures sustained inhibition of synaptic transmission, contributing to the drug's long-lasting therapeutic effects [4] [8].

Immunohistochemical studies have confirmed that α2δ-1 subunits are highly expressed in the superficial layers of the spinal dorsal horn, particularly at the terminals of C-fiber primary afferents [19]. This anatomical distribution correlates with mirogabalin's preferential effects on nociceptive transmission, as these terminals represent the primary entry point for pain signals into the central nervous system.

The cellular mechanisms of mirogabalin also involve modulation of microglial and astrocytic activation in chronic pain states [20]. Repeated administration of mirogabalin reduces microglial activation markers and decreases the release of pro-inflammatory cytokines including CCL2 and CCL5, which contribute to central sensitization and chronic pain maintenance [20]. This anti-inflammatory effect represents an additional mechanism by which mirogabalin provides therapeutic benefit beyond direct calcium channel inhibition.

Furthermore, recent evidence suggests that mirogabalin may also modulate voltage-gated sodium channels, providing additional mechanisms for its analgesic effects [21]. In pituitary tumor cells, mirogabalin demonstrates concentration-dependent inhibition of both transient and persistent sodium currents, with IC50 values of 19.5 μM and 7.3 μM respectively [21]. This sodium channel activity may contribute to mirogabalin's effects on neuronal excitability and action potential propagation in pain pathways.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

209.141578849 g/mol

Monoisotopic Mass

209.141578849 g/mol

Heavy Atom Count

15

Appearance

Assay:≥98%A crystalline solid

UNII

S7LK2KDM5U

Wikipedia

Mirogabalin

Dates

Last modified: 08-15-2023
[1]. Vinik A, et al. Efficacy and safety of Mirogabalin (DS-5565) for the treatment of diabetic peripheral neuropathic pain: a randomized, double-blind, placebo- and active comparator-controlled, adaptive proof-of-concept phase 2 study. Diabetes Care. 2014 Dec;37(12):3253-61.

[2]. Hutmacher MM, et al. Exposure-response modeling of average daily pain score, and dizziness and somnolence, forMirogabalin (DS-5565) in patients with diabetic peripheral neuropathic pain. J Clin Pharmacol. 2016 Jan;56(1):67-77.

Explore Compound Types